
(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms, a piperidine ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the piperidine ring and the benzamide group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atoms or the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins and enzymes, to understand its effects on cellular processes.
Medicine
In the field of medicine, this compound may be explored for its potential therapeutic applications. Studies may focus on its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a valuable tool for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide include other benzamide derivatives with different substituents. Examples include:
- N-(3-Bromophenyl)-4-methoxybenzamide
- N-(4-Chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H20Br2N2O2 |
|---|---|
Peso molecular |
492.2 g/mol |
Nombre IUPAC |
N-[(Z)-1-bromo-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20Br2N2O2/c22-17-11-7-10-16(14-17)18(23)19(21(27)25-12-5-2-6-13-25)24-20(26)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,26)/b19-18- |
Clave InChI |
CGIBODUCZNUYHK-HNENSFHCSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C(=C(\C2=CC(=CC=C2)Br)/Br)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C(=C(C2=CC(=CC=C2)Br)Br)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


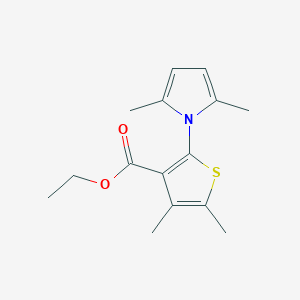
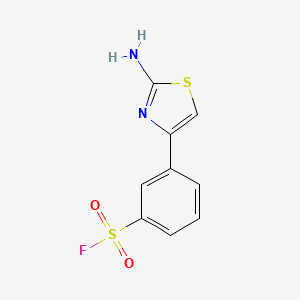
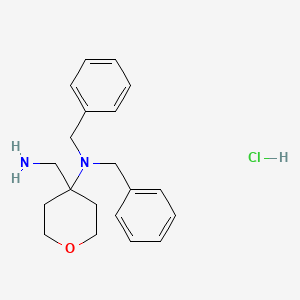
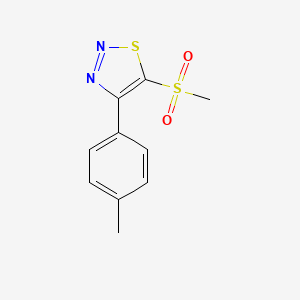
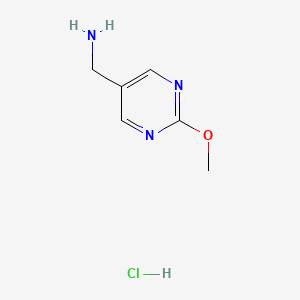

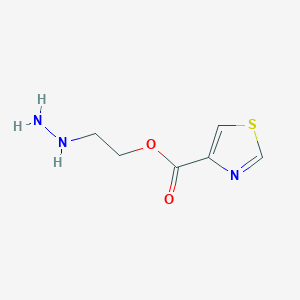
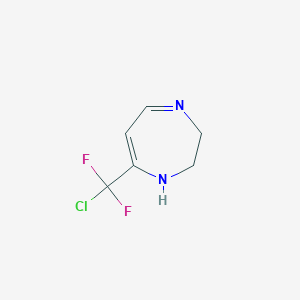
![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
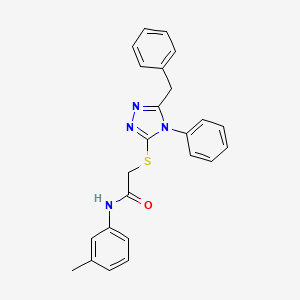

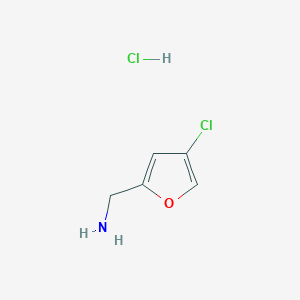
![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
